5-(Hydroxymethyl)-5-methylpiperidin-2-one

Physicochemical Properties Drug Design Scaffold Selection

5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3) is a geminally disubstituted δ-valerolactam featuring both a methyl and a hydroxymethyl group at the 5-position of the piperidin-2-one ring. This small-molecule scaffold (MW: 143.18 g/mol) is supplied primarily as a research chemical and synthetic building block.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 1909336-03-3
Cat. No. B2550861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-5-methylpiperidin-2-one
CAS1909336-03-3
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC1(CCC(=O)NC1)CO
InChIInChI=1S/C7H13NO2/c1-7(5-9)3-2-6(10)8-4-7/h9H,2-5H2,1H3,(H,8,10)
InChIKeyRZXLROKODJZSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3): Chemical Identity and Procurement Starting Point


5-(Hydroxymethyl)-5-methylpiperidin-2-one (CAS 1909336-03-3) is a geminally disubstituted δ-valerolactam featuring both a methyl and a hydroxymethyl group at the 5-position of the piperidin-2-one ring [1]. This small-molecule scaffold (MW: 143.18 g/mol) is supplied primarily as a research chemical and synthetic building block . Its structural motif is distinct from simpler piperidinone analogs, a difference that influences its physicochemical properties and potential as a versatile intermediate in medicinal chemistry [1].

5-(Hydroxymethyl)-5-methylpiperidin-2-one: Why Simple 5-Substituted Analogs Are Not Direct Replacements


The specific geminal disubstitution pattern at C5 in 5-(Hydroxymethyl)-5-methylpiperidin-2-one creates a distinct steric and electronic environment compared to mono-substituted or differently disubstituted piperidin-2-ones. This cannot be replicated by common analogs like 5-(hydroxymethyl)piperidin-2-one or 5-hydroxy-5-methylpiperidin-2-one. Even a one-atom change (e.g., -CH₂OH vs. -OH) fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. Consequently, substituting one scaffold for another without rigorous comparative data risks a total loss of binding affinity in a biological target or failure in a designed synthetic sequence. However, a critical review of the current evidence landscape reveals a significant gap in published, direct, quantitative comparisons between this compound and its closest structural neighbors.

Quantitative Differentiation of 5-(Hydroxymethyl)-5-methylpiperidin-2-one (1909336-03-3)


Lipophilic Character Compared to 5-Hydroxy-5-methylpiperidin-2-one

The replacement of a hydroxyl (OH) at the 5-position with a hydroxymethyl (CH₂OH) group in 5-(Hydroxymethyl)-5-methylpiperidin-2-one results in a notable increase in lipophilicity compared to 5-Hydroxy-5-methylpiperidin-2-one. The target compound has a computed XLogP3-AA value of -0.4, providing a balance of hydrophilicity and permeability [1]. A direct comparator, 5-Hydroxy-5-methylpiperidin-2-one (CAS 501435-45-6), is expected to have a lower computed logP due to the replacement of a carbon with a more polar hydroxyl group; while an exact computed XLogP3 value for this specific comparator was not located in authoritative databases, the structural modification is classically understood to increase hydrophobicity, which can significantly impact membrane penetration and protein binding.

Physicochemical Properties Drug Design Scaffold Selection

Hydrogen-Bond Donor/Acceptor Topology vs. 5-(Hydroxymethyl)piperidin-2-one

The gem-dimethyl-like motif, with a methyl group adjacent to a hydroxymethyl, alters hydrogen-bonding geometry. The target compound presents 2 HB donors and 2 HB acceptors [1]. The comparator, 5-(Hydroxymethyl)piperidin-2-one (CAS 146059-77-0), also contains 2 HB donors and 2 HB acceptors , but lacks the 5-methyl group. This additional methyl group introduces a steric shield proximal to the donor/acceptor network, potentially restricting the solvent accessibility of the amide and alcohol groups and influencing donor/acceptor orientation [1]. This steric effect can lead to divergent binding modes in proteins without altering the total H-bond count.

Supramolecular Chemistry Crystal Engineering Biological Recognition

Robustness and Versatility as a Synthetic Building Block

A key practical differentiator is the compound's function as a 'versatile small molecule scaffold' . The hydroxymethyl group serves as a synthetic handle for further functionalization (e.g., oxidation to an aldehyde, esterification, or use as a leaving group), while the methyl group provides a robust, metabolically stable anchor point . In contrast, a 5-hydroxy-5-methyl analog would offer a direct hydroxyl handle, which is less synthetically versatile for certain transformations like oxidation to carboxylic acids without jeopardizing the lactam ring. This synthetic utility is a primary driver for procurement over structurally simpler alternatives, though definitive, published comparative yield data for specific reactions remains scarce.

Synthetic Chemistry Scaffold Derivatization Medicinal Chemistry

Strategic Application Scenarios for Selecting 5-(Hydroxymethyl)-5-methylpiperidin-2-one (1909336-03-3)


Probing Steric and Lipophilic Requirements in a Biological Pocket

When a project has identified the 5-(hydroxymethyl)piperidin-2-one core but requires fine-tuning of a specific pocket's steric and lipophilic acceptance, this compound is the logical first choice. The geminal methyl group introduces a defined steric element and raises lipophilicity (XLogP3 -0.4) [1] compared to a des-methyl analog. This scenario is directly supported by the physicochemical evidence in Section 3, enabling a direct, albeit qualitative, structure-activity relationship study.

Scaffold for a Three-Directional Diversity-Oriented Synthesis (DOS) Library

The compound's design, featuring an easily derivatizable hydroxymethyl handle, a lactam core, and a steric methyl group, makes it a prime candidate for a DOS library core . Chemists can use the hydroxymethyl group for esterification or attachment to solid phase, the lactam for N-alkylation, and the methyl group as a silent, metabolically stable substituent. This synthetic versatility gives it a procurement advantage over simpler, less functionalizable building blocks.

Crystallography: As a Co-crystal Former with Controlled Conformation

The combination of a hydrogen-bond donor/acceptor lactam and a steric methyl group that restricts the conformational freedom of the hydroxymethyl side chain makes this compound a unique target for co-crystallization studies [1]. It can be used to investigate the impact of a geminally substituted carbon on crystal packing, a study not feasible with its non-substituted or hydroxy analogs.

Starting Point for Metabolically Stable Lead Optimization

In lead optimization, the 5-methyl group is a known strategy to block potential metabolic soft spots (e.g., hydroxylation). When a series based on 5-(hydroxymethyl)piperidin-2-one shows a metabolism issue at the 5-position, directly replacing it with this gem-disubstituted analog allows researchers to test the 'methyl shield' hypothesis [1], saving synthetic effort compared to a de novo synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Hydroxymethyl)-5-methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.